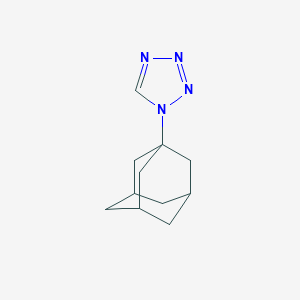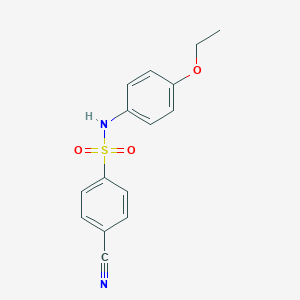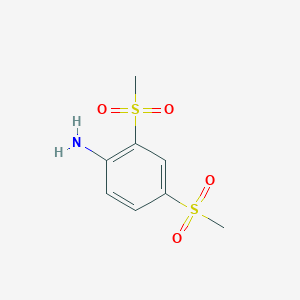
2,4-Bis(methylsulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(methylsulfonyl)aniline, also known as BSA, is an organic compound with the chemical formula C9H12N2O4S2. It is a white crystalline solid that is soluble in organic solvents. BSA has been found to possess several biological activities, making it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of 2,4-Bis(methylsulfonyl)aniline is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 and MMPs by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This compound has also been found to inhibit the proliferation and migration of cancer cells. Additionally, this compound has been shown to have a protective effect on the liver, reducing liver damage caused by acetaminophen toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Bis(methylsulfonyl)aniline has several advantages for lab experiments. It is readily available and can be synthesized using a well-established method. This compound is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, this compound has a low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
2,4-Bis(methylsulfonyl)aniline has shown promising results in several scientific research applications. However, there is still much to be learned about its mechanism of action and potential therapeutic uses. Future research should focus on elucidating the molecular mechanisms of this compound's biological activities and identifying its potential therapeutic targets. Additionally, further studies are needed to determine the efficacy and safety of this compound in animal models and human clinical trials.
Méthodes De Synthèse
2,4-Bis(methylsulfonyl)aniline can be synthesized by reacting 2,4-dinitrochlorobenzene with dimethyl sulfone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield this compound. This synthesis method has been well-established in the literature and has been used in several studies.
Applications De Recherche Scientifique
2,4-Bis(methylsulfonyl)aniline has been found to possess several biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play important roles in inflammation and cancer progression, making this compound a potential therapeutic agent for these diseases.
Propriétés
Formule moléculaire |
C8H11NO4S2 |
|---|---|
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
2,4-bis(methylsulfonyl)aniline |
InChI |
InChI=1S/C8H11NO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,9H2,1-2H3 |
Clé InChI |
VCSNPTXBUJEECX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)

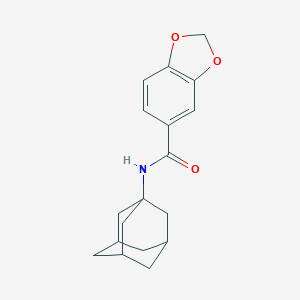
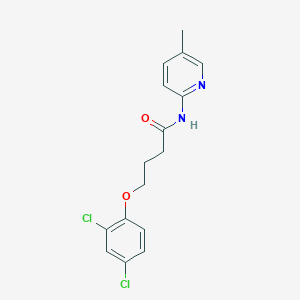


![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
